molecular formula C15H19NO8 B13837839 3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3

3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3

Cat. No.: B13837839
M. Wt: 341.31 g/mol
InChI Key: PBCDFJAIFOUUBQ-HHMUJYPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydro Nicotyrine-d3 is a deuterium-labeled form of Dihydro Nicotyrine, which is a metabolite of Nicotyrine. It is primarily used in research settings, particularly in the field of proteomics. The compound has a molecular formula of C10H9D3N2 and a molecular weight of 163.23.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydro Nicotyrine-d3 can be synthesized through various chemical reactions involving the incorporation of deuterium atoms. The synthetic route typically involves the hydrogenation of Nicotyrine in the presence of deuterium gas. The reaction conditions often include a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol. The reaction is carried out under a hydrogen atmosphere at elevated temperatures and pressures to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Dihydro Nicotyrine-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient hydrogenation. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

Dihydro Nicotyrine-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Dihydro Nicotyrine-d3 is widely used in scientific research, particularly in:

    Chemistry: As a labeled compound in reaction mechanism studies and isotope labeling experiments.

    Biology: In metabolic studies to trace the pathways of Nicotyrine metabolism.

    Medicine: In pharmacokinetic studies to understand the distribution and elimination of Nicotyrine.

    Industry: As a reference standard in the quality control of nicotine-related products

Mechanism of Action

Dihydro Nicotyrine-d3 exerts its effects by interacting with nicotinic acetylcholine receptors (nAChRs). These receptors are ionotropic and composed of five subunits. The compound binds to these receptors, leading to the opening of ion channels and subsequent neuronal excitation. This interaction is similar to that of nicotine, but the deuterium labeling allows for more precise tracking in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

    Nicotyrine: The parent compound, which is also a metabolite of nicotine.

    Cotinine: Another metabolite of nicotine, often used in smoking cessation studies.

    N-Methylmyosmine: A related compound with similar biological activity

Uniqueness

Dihydro Nicotyrine-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace the compound in metabolic studies and provide more accurate data in reaction mechanism studies. This labeling also helps in distinguishing the compound from its non-labeled counterparts in complex biological systems .

Properties

Molecular Formula

C15H19NO8

Molecular Weight

341.31 g/mol

IUPAC Name

methyl (3R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C15H19NO8/c1-7(17)16-8-3-5-9(6-4-8)23-15-12(20)10(18)11(19)13(24-15)14(21)22-2/h3-6,10-13,15,18-20H,1-2H3,(H,16,17)/t10?,11-,12?,13?,15-/m1/s1

InChI Key

PBCDFJAIFOUUBQ-HHMUJYPWSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)O[C@H]2C(C([C@H](C(O2)C(=O)OC)O)O)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.